molecular formula C41H77N3O2 B13744939 2-N,N-bis-(Octadecyl)amino-5-nitropyridine

2-N,N-bis-(Octadecyl)amino-5-nitropyridine

Cat. No.: B13744939
M. Wt: 644.1 g/mol
InChI Key: VSCKLPZMDKCDDD-UHFFFAOYSA-N
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Description

2-N,N-bis-(Octadecyl)amino-5-nitropyridine is a chemical compound with the molecular formula C41H77N3O2 and a molecular weight of 644.07 g/mol . This compound is characterized by its long alkyl chains and a nitro group attached to a pyridine ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine typically involves the reaction of 2-amino-5-nitropyridine with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-N,N-bis-(Octadecyl)amino-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N,N-bis-(Octadecyl)amino-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,N-bis-(Octadecyl)amino-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position of the pyridine ring distinguishes it from other similar compounds, affecting its interaction with molecular targets and its overall properties .

Properties

Molecular Formula

C41H77N3O2

Molecular Weight

644.1 g/mol

IUPAC Name

5-nitro-N,N-dioctadecylpyridin-2-amine

InChI

InChI=1S/C41H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(41-36-35-40(39-42-41)44(45)46)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3

InChI Key

VSCKLPZMDKCDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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